5-methyl-1-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring a 5-methyl group, a phenyl substituent at the 1-position, and a pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl amide moiety at the 4-position. The pyrazole core is a privileged scaffold in medicinal chemistry due to its versatility in hydrogen bonding and aromatic interactions. The tetrahydro-2H-pyran group enhances solubility and metabolic stability, while the pyridinyl moiety may contribute to target binding via π-π stacking or coordination with metal ions in enzymatic pockets .
Properties
IUPAC Name |
5-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-20(15-24-26(16)19-7-3-2-4-8-19)22(27)25-21(17-9-12-28-13-10-17)18-6-5-11-23-14-18/h2-8,11,14-15,17,21H,9-10,12-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQPKBXXSDOERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC(C3CCOCC3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 306.4 g/mol
- IUPAC Name : 5-methyl-1-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. A study indicated that modifications in the pyrazole structure could enhance activity against human liver carcinoma (HepG2) cells, with some derivatives showing an IC value as low as 0.025 μM .
Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial properties. Research indicates that pyrazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups, such as halogens or electron-withdrawing groups, has been linked to increased antimicrobial potency .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds containing the pyrazole moiety can act as effective inhibitors of various enzymes, including those involved in metabolic pathways. For example, certain derivatives have been reported to inhibit glucokinase, an important enzyme in glucose metabolism, which could have implications for diabetes management .
Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC value of 0.032 μM. The study concluded that the introduction of a pyridine ring enhanced the compound's interaction with cellular targets .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial activity of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 μg/mL against S. aureus, indicating its potential as a lead compound for antibiotic development .
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-methyl-1-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide. Research indicates that compounds with pyrazole moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation in colorectal carcinoma models, demonstrating their potential as therapeutic agents in oncology .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Pyrazole derivatives have been evaluated for their ability to scavenge free radicals, which are implicated in oxidative stress-related diseases. Studies employing DPPH and nitric oxide scavenging assays have shown promising results, indicating that these compounds may help mitigate oxidative damage in biological systems .
Antimicrobial Effects
The antimicrobial activity of pyrazole derivatives has been a focus of research, with findings suggesting effectiveness against various bacterial strains. Compounds similar to this compound have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for the development of more effective derivatives. Modifications at specific positions on the pyrazole ring or substituents can enhance potency and selectivity against targeted diseases. For instance, variations in the phenyl group or alterations in the pyridine moiety can significantly influence the compound's biological profile .
Case Study 1: Anticancer Evaluation
In a study involving several pyrazole derivatives, including our compound of interest, researchers conducted in vitro assays on colorectal cancer cells. The results indicated that specific structural modifications led to increased cytotoxicity compared to standard chemotherapeutic agents. The study utilized flow cytometry to assess apoptosis rates, revealing that certain derivatives induced significant cell death through caspase activation pathways.
Case Study 2: Antioxidant Assessment
Another investigation focused on the antioxidant capabilities of this compound. Using DPPH radical scavenging assays, it was found that this compound exhibited superior activity compared to ascorbic acid, suggesting its potential utility as a dietary supplement for oxidative stress management.
Data Tables
Comparison with Similar Compounds
Comparison with 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
This analog () shares a pyrazole-carboxamide backbone but differs in substituents:
- Substituent Variations: 1-position: 2,4-Dichlorophenyl vs. phenyl in the target compound. 3- vs. 4-position carboxamide: The carboxamide group at the 3-position () versus 4-position (target compound) alters spatial orientation, which could affect binding to target proteins.
- Pharmacokinetic Implications :
Table 1: Structural and Functional Comparison
Comparison with Pyrazole-Carbothioamide Derivatives ()
Compounds in replace the carboxamide with a carbothioamide group. Key differences include:
Comparison with Tetrahydro-2H-pyran-Containing Analog ()
The compound in incorporates a pyrrole ring instead of pyrazole and a lactone-forming tetrahydro-2H-pyran group. Notable contrasts:
- Core Heterocycle : Pyrrole (5-membered, one nitrogen) vs. pyrazole (5-membered, two adjacent nitrogens). Pyrazole’s dual nitrogen atoms enable stronger hydrogen bonding.
Research Findings and Hypotheses
- Target Compound Advantages :
- Limitations :
- Synthetic complexity of the pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl group may hinder large-scale production.
Q & A
Basic: What are the standard synthetic methodologies for 5-methyl-1-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step routes, including:
- Pyrazole core formation : Cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions.
- Carboxamide coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the pyridinyl-tetrahydropyranmethyl moiety to the pyrazole-4-carboxylic acid intermediate.
- Functional group protection : Tetrahydropyran (THP) groups are introduced via etherification under catalytic acid conditions (e.g., pyridinium p-toluenesulfonate in dichloromethane) .
- Purification : Column chromatography or crystallization (e.g., using DMF/water mixtures) to isolate the final product .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes side reactions in protection steps .
- Catalyst screening : Transition metal catalysts (e.g., Cu(I) for click chemistry) improve regioselectivity in heterocyclic coupling .
- Temperature control : Low temperatures (−20°C to 0°C) suppress byproducts during sensitive steps like amide bond formation .
- Computational guidance : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways, reducing trial-and-error experimentation .
Basic: What spectroscopic techniques are used to characterize this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., pyridinyl proton signals at δ 8.2–8.7 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z).
- X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions (e.g., dihedral angles between pyrazole and pyran rings) .
Advanced: How can computational methods elucidate structure-activity relationships (SAR) for this compound?
- Molecular docking : Predict binding affinities to targets (e.g., kinases, GPCRs) by simulating interactions with active-site residues .
- MD simulations : Assess conformational stability in biological environments (e.g., solvation effects on the tetrahydropyran group) .
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with activity trends using regression analysis .
Basic: What in vitro assays are used to evaluate biological activity?
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., COX-2, kinase panels) using fluorogenic substrates .
- Cell viability assays : Assess cytotoxicity via MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding studies : Surface plasmon resonance (SPR) quantifies dissociation constants () for receptor-ligand interactions .
Advanced: How can contradictory biological data (e.g., varying IC50_{50}50 across studies) be resolved?
- Meta-analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) to identify confounding variables .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with methoxy) to isolate activity contributors .
- Orthogonal validation : Confirm results using alternative techniques (e.g., SPR vs. ITC for binding affinity) .
Basic: What are the critical purity criteria for this compound in research?
- Chromatographic purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
- Elemental analysis : C, H, N percentages within ±0.4% of theoretical values.
- Melting point consistency : Sharp melting range (e.g., 178–180°C) indicates crystalline homogeneity .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .
- Metabolite identification : Use LC-MS/MS to detect degradation products (e.g., oxidative cleavage of pyrazole rings) .
- Structural rigidification : Replace flexible tetrahydropyran with bicyclic moieties to reduce enzymatic access .
Basic: How is the compound’s solubility profile determined?
- Shake-flask method : Measure equilibrium solubility in PBS, DMSO, and simulated gastric fluid .
- LogP calculation : Octanol-water partition coefficients predicted via HPLC retention times or computational tools (e.g., ChemAxon) .
Advanced: What mechanistic insights guide target prioritization for this compound?
- Pathway analysis : RNA-seq or phosphoproteomics identifies downstream effects (e.g., MAPK/ERK inhibition) .
- CRISPR screening : Knockout libraries reveal synthetic lethal interactions with target genes .
- Cryo-EM : Visualize compound binding to large protein complexes (e.g., ribosomes, ion channels) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
